molecular formula C14H20O6P2 B14259586 2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) CAS No. 188903-36-8

2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)

Cat. No.: B14259586
CAS No.: 188903-36-8
M. Wt: 346.25 g/mol
InChI Key: LXMDSVFVSFODGW-UHFFFAOYSA-N
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Description

2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is a chemical compound known for its unique structure and properties It contains a 1,3-phenylenebis(oxy) core with two 4-methyl-1,3,2-dioxaphosphinane groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) typically involves the reaction of 1,3-phenylenebis(oxy) with appropriate phosphinane precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphinane compounds.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and as a flame retardant.

Mechanism of Action

The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,4-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
  • 2,2’-[1,2-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)

Uniqueness

2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties compared to its 1,2- and 1,4-analogues

Properties

CAS No.

188903-36-8

Molecular Formula

C14H20O6P2

Molecular Weight

346.25 g/mol

IUPAC Name

4-methyl-2-[3-[(4-methyl-1,3,2-dioxaphosphinan-2-yl)oxy]phenoxy]-1,3,2-dioxaphosphinane

InChI

InChI=1S/C14H20O6P2/c1-11-6-8-15-21(17-11)19-13-4-3-5-14(10-13)20-22-16-9-7-12(2)18-22/h3-5,10-12H,6-9H2,1-2H3

InChI Key

LXMDSVFVSFODGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCOP(O1)OC2=CC(=CC=C2)OP3OCCC(O3)C

Origin of Product

United States

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